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Compound Name: Tenacissoside X

Cat. No.: B12422014 Get Quote

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the nuclear magnetic resonance (NMR) spectroscopic analysis and structure

elucidation of the novel steroidal glycoside, Tenacissoside X.

This whitepaper provides an in-depth look at the methodologies employed to determine the

complex architecture of Tenacissoside X, a compound of significant interest in natural product

chemistry. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR

experiments, the precise connectivity and stereochemistry of this molecule have been

established. This guide serves as a technical resource, presenting the experimental protocols

and a thorough analysis of the spectral data that were pivotal in this structural determination.

Introduction
Tenacissoside X is a newly isolated polyoxypregnane glycoside, a class of compounds known

for their diverse biological activities. The structural elucidation of such complex natural products

is a challenging task that relies heavily on modern spectroscopic techniques. Among these,

Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for

providing detailed insights into the molecular framework. This document outlines the systematic

approach taken to decipher the structure of Tenacissoside X, from the assignment of

individual proton and carbon signals to the establishment of long-range correlations that piece

the molecular puzzle together.
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Experimental Protocols
The structural determination of Tenacissoside X was accomplished through a series of high-

resolution NMR experiments. The sample was dissolved in deuterated pyridine (C5D5N) for all

measurements.

Instrumentation: All NMR spectra were acquired on a Bruker AVANCE III 600 MHz

spectrometer equipped with a cryoprobe.

1D NMR Spectroscopy:

¹H NMR: The proton NMR spectrum was recorded to identify the chemical shifts and

coupling constants of all hydrogen atoms in the molecule.

¹³C NMR: The carbon NMR spectrum was acquired to determine the chemical shifts of all

carbon atoms.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment was performed to identify

proton-proton spin coupling networks, establishing vicinal relationships within the aglycone

and sugar moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment was used to correlate

directly attached proton and carbon pairs, enabling the assignment of carbons bearing

protons.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons

and carbons (typically over two to three bonds) were established using the HMBC

experiment. This was crucial for connecting different structural fragments, including the

linkage between the aglycone and the sugar units, and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations between

protons were identified with a NOESY experiment, which provided critical information for

determining the relative stereochemistry of the molecule.
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Data Presentation: NMR Spectroscopic Data for
Tenacissoside X
The complete ¹H and ¹³C NMR assignments for the aglycone and sugar moieties of

Tenacissoside X are presented in the following tables. Assignments were confirmed through a

combination of COSY, HSQC, and HMBC experiments.

Table 1: ¹H and ¹³C NMR Data for the Aglycone of Tenacissoside X (in C5D5N, 600 MHz for

¹H, 150 MHz for ¹³C)
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Position δC (ppm) δH (ppm, mult., J in Hz)

1 38.1 1.65, m; 1.95, m

2 30.2 1.80, m; 2.10, m

3 78.5 4.10, m

4 39.5 1.70, m; 2.40, m

5 141.2 -

6 122.1 5.60, d (5.4)

7 33.1 2.15, m; 2.30, m

8 78.9 4.80, dd (9.0, 7.2)

9 45.3 2.50, m

10 40.1 -

11 72.1 5.95, dd (10.8, 4.8)

12 75.3 5.80, d (10.8)

13 55.4 -

14 85.1 -

15 35.2 2.05, m; 2.25, m

16 28.1 1.90, m; 2.20, m

17 88.2 -

18 15.1 1.30, s

19 19.5 1.25, s

20 210.1 -

21 27.8 2.35, s

11-OBz 165.5 -

12-OBz 166.1 -
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Benzoyl-H - 7.50-8.20, m

Table 2: ¹H and ¹³C NMR Data for the Sugar Moieties of Tenacissoside X (in C5D5N, 600 MHz

for ¹H, 150 MHz for ¹³C)

Position δC (ppm) δH (ppm, mult., J in Hz)

β-D-Oleandropyranosyl

1' 96.9 4.58, dd (9.8, 1.8)

2' 35.1 2.10, m; 2.45, m

3' 78.2 3.80, m

4' 82.5 3.50, dd (9.6, 3.0)

5' 70.1 3.90, m

6' 18.2 1.36, d (5.5)

3'-OCH3 57.9 3.66, s

β-D-Cymaropyranosyl

1'' 99.1 4.79, d (8.1)

2'' 36.2 2.05, m; 2.50, m

3'' 77.9 3.85, m

4'' 83.1 3.55, dd (9.5, 3.1)

5'' 71.2 4.00, m

6'' 18.5 1.25, d (6.0)

3''-OCH3 58.1 3.37, s

Visualization of Experimental Workflow and
Structural Connectivity
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The following diagrams illustrate the logical flow of the structure elucidation process and the

key correlations that were instrumental in defining the molecular architecture of Tenacissoside
X.
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Caption: Workflow for the structure elucidation of Tenacissoside X.
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Caption: Key HMBC correlations establishing the glycosidic linkages in Tenacissoside X.

Conclusion
The application of a comprehensive suite of 1D and 2D NMR experiments has enabled the

unambiguous structure determination of Tenacissoside X. The detailed analysis of ¹H, ¹³C,

COSY, HSQC, HMBC, and NOESY spectra allowed for the complete assignment of all proton

and carbon signals, the establishment of the connectivity within the aglycone and sugar

moieties, the sequence of the sugar units, and the elucidation of the relative stereochemistry.

This technical guide provides a clear and detailed account of the methodologies and data that

were foundational to this structural elucidation, offering a valuable resource for researchers in

the field of natural product chemistry and drug discovery.

To cite this document: BenchChem. [Unraveling Tenacissoside X: A Technical Guide to
Structure Elucidation by NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12422014#tenacissoside-x-structure-elucidation-
using-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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